Product packaging for H-Tyr-beta-ala-OH(Cat. No.:)

H-Tyr-beta-ala-OH

Cat. No.: B13766700
M. Wt: 252.27 g/mol
InChI Key: CMAQTHNYOAJTHQ-JTQLQIEISA-N
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Description

Contextualization of H-Tyr-beta-ala-OH as a Dipeptide/Peptidomimetic Component

This compound is a dipeptide composed of an L-tyrosine residue linked to a β-alanine residue via a peptide bond. vulcanchem.com The "H-" at the N-terminus signifies a free amino group on the tyrosine, while the "-OH" at the C-terminus indicates a free carboxyl group on the β-alanine. Structurally, the key feature that distinguishes this molecule from naturally occurring dipeptides is the presence of β-alanine.

In standard proteinogenic amino acids, the amino group is attached to the alpha-carbon (the first carbon atom after the carboxyl group). In β-alanine, the amino group is attached to the beta-carbon (the second carbon atom). numberanalytics.com This seemingly minor structural alteration—an extra methylene (B1212753) group in the backbone—is profound. It classifies this compound not just as a dipeptide but also as a peptidomimetic. Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to enhance specific properties. mdpi.com The inclusion of the β-amino acid provides unique conformational flexibility and, most importantly, confers significant resistance to degradation by proteolytic enzymes, a primary challenge in the therapeutic application of natural peptides. vulcanchem.comacs.orgchiroblock.com

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name (2S)-2-[[3-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Other Names L-Tyrosyl-β-alanine, β-Alanine, L-tyrosyl-
Molecular Formula C₁₂H₁₆N₂O₄
Molecular Weight 252.27 g/mol nih.gov
CAS Number 54430-08-1
Structure A dipeptide formed from L-tyrosine and β-alanine residues. nih.gov

Historical Perspectives in Amino Acid and Peptide Research Leading to this compound Derivatives

The journey toward synthesizing and studying compounds like this compound is built upon more than a century of foundational research in biochemistry. The early 20th century saw the establishment of the peptide theory, with the first protein sequence being published in the 1950s, solidifying the view of proteins as linear arrays of 20 standard α-amino acids. nih.gov This era focused on understanding the synthesis and function of natural peptides and proteins.

The concept of using non-standard amino acids emerged later. While β-amino acids were discovered in the early 20th century, their potential in peptide science was not fully realized for decades. numberanalytics.com A critical turning point was a 1994 study that hypothesized that oligomers of amino acids unable to form certain short-range intramolecular hydrogen bonds—a characteristic of β-amino acids—might be predisposed to form stable, predictable secondary structures. scirp.org This opened the door to designing novel peptide-like molecules, or "foldamers," with unique architectures. rsc.orgrsc.org The development of robust synthetic methods, particularly Solid-Phase Peptide Synthesis (SPPS), provided the practical tools necessary to construct these custom peptides, including specific sequences like this compound, with high efficiency. vulcanchem.com This convergence of theoretical understanding and synthetic capability allowed researchers to move from studying natural peptides to designing non-natural derivatives with tailored properties.

Table 2: Key Milestones in Peptide and Beta-Amino Acid Research

Year(s) Milestone Significance
c. 1902 Emil Fischer and Franz Hofmeister independently propose the peptide bond theory. Established the fundamental concept of how amino acids link to form proteins.
c. 1950s The first protein sequence (insulin) is determined by Frederick Sanger. nih.gov Confirmed the linear polypeptide structure of proteins.
c. 1950s The role of aminoacyl-tRNA as the adaptor molecule in protein synthesis is established. nih.gov Elucidated the mechanism of genetic code translation.
1963 R. Bruce Merrifield reports the method of Solid-Phase Peptide Synthesis (SPPS). Revolutionized peptide synthesis, making it faster, more efficient, and accessible.
c. 1994 Gellman and Dado propose that β-amino acid oligomers are predisposed to form stable secondary structures. scirp.org Provided a theoretical framework for the design of β-peptide foldamers.
c. 2016 Researchers demonstrate the incorporation of β-amino acids into proteins in living cells (in vivo). nih.gov Opened avenues for producing proteins with non-natural backbones through biosynthesis.

Significance of Beta-Amino Acids in Peptide Research and Design

The incorporation of β-amino acids into peptides is a cornerstone of modern peptidomimetic design, offering distinct advantages over their natural α-peptide counterparts. acs.org Their significance stems from several key properties that researchers can exploit to create novel molecules for medicinal chemistry and materials science. numberanalytics.commdpi.com

Proteolytic Resistance: Perhaps the most critical advantage is the enhanced stability of β-peptides against degradation by proteases. acs.orgchiroblock.com These enzymes are evolved to recognize and cleave the specific backbone geometry of α-peptides, a linkage that is absent in β-peptide structures. This resistance is crucial for developing peptide-based drugs.

Structural Diversity and Foldamers: β-amino acids can induce unique and stable secondary structures, such as various helices (e.g., 14-helix) and sheets, that are not accessible to α-peptides. rsc.orgrsc.org Oligomers composed of β-amino acids, known as β-peptides, can fold into these predictable three-dimensional shapes, termed "foldamers." This allows for the rational design of scaffolds that can mimic or disrupt biological interactions. rsc.org

Modulation of Biological Activity: By strategically replacing α-amino acids with β-amino acids, scientists can fine-tune the biological activity of a peptide. acs.org This can be used to develop receptor agonists or antagonists, inhibit protein-protein interactions, or create potent antimicrobial agents. mdpi.comacs.org The altered backbone conformation changes how the side chains are presented, allowing for new interactions with biological targets.

Table 3: Comparison of α-Amino Acids and β-Amino Acids

Feature α-Amino Acid β-Amino Acid
Structure Amino group is on the α-carbon (C2). Amino group is on the β-carbon (C3). rosettacommons.org
Backbone Two backbone atoms between adjacent side chains. Three backbone atoms between adjacent side chains. rosettacommons.org
Proteolytic Stability Generally susceptible to degradation by proteases. Highly resistant to degradation by proteases. acs.orgchiroblock.com
Secondary Structures Form well-known structures like α-helices and β-sheets. Form novel secondary structures (e.g., 14-helices, 12-helices). rsc.org
Natural Occurrence The 20 common proteinogenic amino acids are α-amino acids. Found in some natural products but not genetically encoded in proteins. chiroblock.com

Overview of Research Trajectories for this compound

Research involving this compound and its derivatives spans several distinct trajectories, leveraging the unique properties conferred by the β-alanine component.

One major area of investigation is its use as a structural probe and building block. For instance, a 2022 study developed chiral capillary electrophoresis methods to analyze β-alanyl-D,L-tyrosine and its amidated and acetylated derivatives. nih.gov This work was crucial for determining the specific configuration of β-alanyl-tyrosine isolated from the hemolymph of fleshfly larvae, confirming it to be the pure L-enantiomer. nih.gov Such analytical studies are fundamental for understanding the structure and purity of both natural and synthetic peptidomimetics.

Another significant research path involves incorporating the Tyr-β-Ala motif into larger peptides to create bioactive compounds. A key example is the development of opioid receptor-selective analogs. One study reported that a dermorphin (B549996) analog with the sequence H-Tyr-DArg-Phe-Sar/β-Ala-OH exhibited potent analgesic effects. nih.gov This demonstrates a direct application in medicinal chemistry, where the β-amino acid contributes to the compound's pharmacological profile.

Furthermore, this compound and its isomer, H-Ala-Tyr-OH, have been identified as natural metabolites in organisms such as the plant Brassica napus and the bacterium Aeromonas veronii. vulcanchem.comnih.gov This finding suggests potential roles in metabolic pathways like nitrogen recycling or stress responses and opens up avenues for research in biodegradation and natural product biochemistry. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O4 B13766700 H-Tyr-beta-ala-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

3-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid

InChI

InChI=1S/C12H16N2O4/c13-10(12(18)14-6-5-11(16)17)7-8-1-3-9(15)4-2-8/h1-4,10,15H,5-7,13H2,(H,14,18)(H,16,17)/t10-/m0/s1

InChI Key

CMAQTHNYOAJTHQ-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)NCCC(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NCCC(=O)O)N)O

Origin of Product

United States

Synthetic Methodologies and Chemical Approaches to H Tyr Beta Ala Oh and Its Analogues

Established Peptide Synthesis Techniques

The creation of the amide bond between tyrosine and β-alanine is central to the synthesis of H-Tyr-beta-ala-OH. beilstein-journals.org This process requires the strategic use of protecting groups to prevent unwanted side reactions and ensure the correct sequence is assembled. peptide.com The two dominant strategies in modern peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). bachem.combachem.com

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted technique for producing peptides, including this compound. beilstein-journals.org Its principal advantage lies in the covalent attachment of the growing peptide chain to an insoluble polymer resin, which simplifies the purification process by allowing excess reagents and soluble byproducts to be washed away after each step. peptide.comlifetein.com The synthesis typically proceeds from the C-terminus to the N-terminus. lifetein.com

The choice of resin is a critical first step in SPPS as it determines the conditions for final cleavage and the nature of the C-terminal group. For the synthesis of a peptide acid like this compound, Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are common choices.

Wang Resin : This resin has a p-alkoxybenzyl alcohol linker, which is cleaved under strong acidic conditions (e.g., high concentration of Trifluoroacetic acid) to yield a C-terminal carboxylic acid. Pre-loaded Fmoc-β-Ala-Wang resin is commercially available and provides a convenient starting point for the synthesis. peptide.com

2-Chlorotrityl Chloride (2-CTC) Resin : This is a highly acid-sensitive resin that allows for the cleavage of the peptide under very mild acidic conditions. biosynth.com This is particularly advantageous for preventing side reactions and preserving sensitive functional groups. The loading of the first amino acid, Fmoc-β-alanine, is typically performed using a base like N,N-diisopropylethylamine (DIPEA). The mild cleavage conditions also help to minimize the risk of diketopiperazine formation, a common side reaction. biosynth.com

The loading level of the resin, which is the amount of reactive sites per gram of resin, is another important consideration. Lower loading levels are often preferred for longer or more complex peptides to prevent steric hindrance and aggregation between growing peptide chains. biotage.com

Table 1: Common Resins for SPPS of this compound
Resin TypeLinker TypeCleavage ConditionsKey Advantages
Wang Resinp-Alkoxybenzyl alcoholStrong acid (e.g., 95% TFA)Widely used, good stability, commercially available pre-loaded.
2-Chlorotrityl Chloride (2-CTC) ResinTritylMild acid (e.g., 1-5% TFA in DCM)Minimizes racemization and side reactions like diketopiperazine formation. biosynth.com

To ensure the sequential and controlled formation of the peptide bond, temporary and permanent protecting groups are essential. lifetein.com The two primary strategies are based on the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups for the α-amino group. americanpeptidesociety.org

Fmoc Strategy : The Fmoc/tBu (tert-butyl) strategy is the most common approach in modern SPPS due to its use of milder conditions. beilstein-journals.orgiris-biotech.de The N-terminal Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). lifetein.com The side-chain protecting groups, such as tert-butyl (tBu) for the hydroxyl group of tyrosine (Fmoc-Tyr(tBu)-OH), are acid-labile and are removed during the final cleavage step with trifluoroacetic acid (TFA). beilstein-journals.orgnih.gov This orthogonality—where one type of protecting group is removed by a base and the other by an acid—prevents premature deprotection of the side chains. iris-biotech.de

Boc Strategy : The Boc/Bzl (benzyl) strategy was one of the first widely adopted methods. americanpeptidesociety.org It relies on the use of the acid-labile Boc group for N-terminal protection, which is removed with a moderately strong acid like TFA. lifetein.comamericanpeptidesociety.org Side-chain protecting groups, such as benzyl (B1604629) (Bzl) for the tyrosine hydroxyl group (Boc-Tyr(Bzl)-OH), require a very strong acid, like hydrofluoric acid (HF), for removal during the final cleavage. lifetein.compeptide.com While effective, the harsh conditions required for Boc-SPPS have led to the Fmoc strategy being favored for many applications. americanpeptidesociety.orgiris-biotech.de

Table 2: Comparison of Fmoc and Boc Strategies for this compound Synthesis
FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-ProtectionFmoc (Base-labile) lifetein.comBoc (Acid-labile) americanpeptidesociety.org
Nα-DeprotectionPiperidine in DMFTrifluoroacetic acid (TFA) americanpeptidesociety.org
Tyrosine Side-Chain Protectiontert-Butyl (tBu) ether beilstein-journals.orgBenzyl (Bzl) ether peptide.com
Final Cleavage/DeprotectionStrong acid (e.g., TFA)Very strong acid (e.g., HF) lifetein.com
AdvantagesMilder conditions, easier automation. lifetein.comnih.govEffective for certain sequences, historical precedent.

The formation of the peptide bond between the resin-bound β-alanine and the incoming Fmoc-Tyr(tBu)-OH requires the activation of the tyrosine's carboxyl group. uniurb.it This is achieved using coupling reagents. sigmaaldrich.com Common classes of coupling reagents include carbodiimides and uronium/aminium or phosphonium (B103445) salts. sigmaaldrich.compeptidescientific.com

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective and low-cost. peptidescientific.com They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to improve reaction rates and suppress racemization. acs.org

Uronium/Aminium Salts : Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and provide rapid coupling, even for sterically hindered amino acids. sigmaaldrich.compeptidescientific.com HATU is particularly effective due to the nature of its HOAt leaving group. sigmaaldrich.comacs.org

Phosphonium Salts : PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful coupling reagent known for its high reactivity. peptidescientific.com

The coupling reaction is typically carried out in a polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP) in the presence of a non-nucleophilic base such as DIPEA to facilitate the activation process. peptidescientific.com

Table 3: Common Coupling Reagents for this compound Synthesis
ReagentClassTypical AdditiveCharacteristics
DICCarbodiimideOxymaPure, HOBtCost-effective; byproduct (diisopropylurea) is soluble. peptidescientific.com
HBTUUronium Salt-Popular, efficient, and fast-acting. sigmaaldrich.combachem.com
HATUUronium Salt-Very high reactivity, good for difficult couplings, low racemization. sigmaaldrich.compeptidescientific.com
PyBOPPhosphonium Salt-Strong coupling reagent with high chemoselectivity. peptidescientific.com

The final step in SPPS is the cleavage of the dipeptide from the resin, which is performed concurrently with the removal of the side-chain protecting groups. thermofisher.com The composition of the cleavage "cocktail" is critical, especially for a peptide containing a sensitive residue like tyrosine.

A strong acid, typically trifluoroacetic acid (TFA), is the primary component of the cleavage cocktail. thermofisher.com However, the reactive carbocations generated during the removal of the tBu protecting group from tyrosine can reattach to the peptide, particularly at the electron-rich phenol (B47542) ring of the deprotected tyrosine. peptide.com To prevent these side reactions, scavengers are added to the cocktail. scielo.br

Common scavengers include:

Water (H₂O) : To hydrolyze TFA esters.

Triisopropylsilane (TIS) : A very effective carbocation scavenger. acs.org

1,2-Ethanedithiol (EDT) : Often used when protecting groups like trityl (Trt) are present.

A typical cleavage cocktail for releasing this compound would be a mixture of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v). acs.org The peptidyl-resin is treated with this mixture for 1-3 hours at room temperature. thermofisher.com Following cleavage, the peptide is precipitated from the acidic solution using cold diethyl ether, collected by centrifugation or filtration, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Liquid-Phase Peptide Synthesis (LPPS) Considerations

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is the classical method for creating peptides. bachem.com In this approach, all reactions are carried out in a homogeneous solution, and the intermediate products are isolated and purified after each step. beilstein-journals.org

LPPS is particularly well-suited for the large-scale synthesis of short peptides like this compound. bachem.com The synthesis would involve protecting the N-terminus of tyrosine (e.g., with a Boc or Z group) and the C-terminus of β-alanine (e.g., as a methyl or ethyl ester). The two protected amino acids would then be coupled in solution using a standard coupling reagent like DCC or EDC. peptidescientific.comnih.gov

Key steps in a potential LPPS route include:

Protection : Preparation of N-protected tyrosine (e.g., Boc-Tyr-OH) and C-protected β-alanine (e.g., H-β-Ala-OMe). The tyrosine side-chain would also need protection (e.g., Boc-Tyr(Bzl)-OH).

Coupling : Reaction of the two protected fragments in solution with a coupling reagent and a base to form the protected dipeptide (e.g., Boc-Tyr(Bzl)-β-Ala-OMe).

Purification : Isolation of the protected dipeptide, often through extraction, washing, and crystallization or chromatography.

Deprotection : Stepwise or final removal of all protecting groups to yield the final product, this compound. For example, the methyl ester could be removed by saponification, and the Boc and Bzl groups by hydrogenolysis or acidolysis.

While LPPS allows for direct monitoring and purification of intermediates, it is more labor-intensive and time-consuming than SPPS due to the required isolation after each step, especially for longer peptides. bachem.com However, for a simple dipeptide, it remains a viable and scalable synthetic strategy.

Fragment Condensation Approaches for Longer Peptides Incorporating this compound

Fragment condensation is a powerful strategy for the synthesis of longer peptides, minimizing repetitive coupling and deprotection steps that can lead to side reactions and decreased purity in stepwise solid-phase peptide synthesis (SPPS). This approach involves the synthesis of protected peptide segments, which are then coupled together in solution or on a solid support. springernature.com For incorporating the this compound moiety, a protected dipeptide fragment, such as Fmoc-Tyr(tBu)-β-Ala-OH, is first synthesized. This fragment is then coupled to a resin-bound peptide chain or another peptide fragment.

The success of fragment condensation hinges on efficient coupling with minimal racemization. The choice of coupling reagents and conditions is critical. A common method involves activating the C-terminal carboxylic acid of one fragment for reaction with the N-terminal amine of the other. researchgate.net

Key considerations in fragment condensation include:

Protecting Groups: The tyrosine side-chain hydroxyl group is typically protected with an acid-labile group like tert-butyl (tBu) to prevent side reactions during synthesis. google.comacs.org The N-terminus is commonly protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. researchgate.net

Coupling Reagents: A variety of reagents can be used to facilitate the amide bond formation. The selection depends on the specific amino acid residues at the coupling site to minimize the risk of racemization, a significant concern when the C-terminal residue of the acylating fragment is chiral. Since β-alanine is achiral, the risk of racemization at this position is eliminated, which is an advantage of using a β-amino acid at the C-terminus of a fragment.

Solvent and Reaction Conditions: The reaction is often performed in a solvent that swells the solid support and dissolves the protected peptide fragment. researchgate.net A "swelling volume" method, where reactants are dissolved in a minimal amount of an appropriate solvent, has been shown to improve coupling yields significantly compared to conventional methods. researchgate.net

Coupling ReagentDescriptionApplication Notes
DIC/HOBt N,N'-Diisopropylcarbodiimide / HydroxybenzotriazoleA classic carbodiimide-based method. HOBt is added to suppress racemization and improve coupling efficiency.
TBTU/DIPEA O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) / N,N-DiisopropylethylamineA highly efficient aminium-based coupling reagent, often used in both stepwise SPPS and fragment condensation. researchgate.netscielo.br
Isonitrile-mediated coupling Utilizes a thioacid as the acyl donor, which reacts with an isonitrile to form a reactive intermediate.This method has been successfully applied to solid-phase fragment coupling, providing high yields for various peptide sequences. nih.gov

Enzymatic Synthesis Approaches

Enzymatic methods offer a green and highly specific alternative to chemical peptide synthesis, often proceeding without the need for extensive protecting group strategies and reducing the risk of racemization. However, the formation of peptide bonds with non-canonical amino acids like β-alanine presents unique challenges. researchgate.net

The primary challenge in the enzymatic synthesis of peptides containing β-amino acids is the inherent specificity of most proteases and ligases for α-amino acids. Nevertheless, certain enzymes have shown promise in catalyzing the formation of non-canonical peptide bonds. researchgate.netcreative-peptides.com

Lipases and Aminoacylases: These enzymes have been successfully applied to the resolution of β-amino acids through N-acylation or N-acyl hydrolysis, demonstrating their ability to interact with β-amino acid substrates. researchgate.net Their application in direct peptide bond formation is an area of active research.

β-Lactam Acylases: Enzymes like penicillin acylase (PA), used industrially for the synthesis of β-lactam antibiotics, can catalyze acyl transfer reactions. creative-peptides.com Given their interaction with structures containing β-amino moieties, they are potential candidates for synthesizing β-peptides.

Nitrilases and Nitrile Hydratases: These biocatalysts have been used for the enantioselective synthesis of β-amino acids from β-aminonitriles. researchgate.net While not directly forming peptide bonds, they are crucial for preparing chiral β-amino acid building blocks for subsequent enzymatic or chemical ligation.

Enzyme ClassExamplePotential for β-Peptide SynthesisReference
Acylases Penicillin G Acylase (PA)Known to catalyze the synthesis of β-lactam antibiotics; potential for acyl transfer to a β-amino group. creative-peptides.com
Lipases Candida antarctica Lipase A (CAL-A)Used in the kinetic resolution of β-amino acids via N-acylation. researchgate.net
Transferases α-Amino Acid Ester Acyltransferase (AET)Exhibits dual peptidase and transferase activity, though specificity for β-amino acids is not fully characterized. creative-peptides.com

To favor synthesis over hydrolysis, reaction conditions must be carefully optimized. Key parameters include:

Solvent Engineering: Reducing the water activity, for example, by using organic co-solvents or biphasic systems, can shift the thermodynamic equilibrium toward peptide bond formation.

pH Control: The pH of the reaction medium affects the ionization state of the substrates and the catalytic activity of the enzyme. This must be fine-tuned for optimal performance.

Substrate Modification: Using amino acid esters (e.g., H-β-Ala-OMe) as the nucleophile or acyl donor can increase the reaction rate and yield by forming a more stable product and driving the reaction forward.

Design and Synthesis of Conformationally Constrained Analogues

Introducing conformational constraints into peptides is a key strategy for enhancing their biological activity and stability. The flexible nature of the β-alanine residue can be restricted to favor specific secondary structures. nih.gov

One approach is to replace the tyrosine residue with a constrained analogue. For instance, (R)- and (S)-5-hydroxy-2-aminoindan-2-carboxylic acids are conformationally restricted tyrosine analogues that can be synthesized and incorporated into peptides. nih.gov Their synthesis involves the chromatographic separation of diastereomeric dipeptide derivatives. nih.gov

Another strategy involves modifying the β-alanine backbone or cyclizing the this compound dipeptide itself. Cyclization can be achieved through side-chain to backbone, head-to-tail, or side-chain to side-chain linkages, often requiring the incorporation of other functionalized amino acids.

Constraint StrategyExampleSynthetic Approach
Side-Chain Replacement Replacing Tyr with 5-hydroxy-2-aminoindan-2-carboxylic acidSynthesis from N-Boc-L-phenylalanine followed by chromatographic separation of diastereomers. nih.gov
Backbone Modification Introduction of alkyl substituents on the β-alanine backboneSynthesis of substituted β-amino acid precursors via methods like Mannich-type reactions or Michael additions. nih.gov
Cyclization Head-to-tail cyclization of a linear peptide containing the Tyr-β-Ala motifMacrolactamization of a linear precursor, often performed under dilute conditions in solution phase. acs.org

Incorporation of Unnatural Amino Acid Residues into this compound Derivatives

The incorporation of unnatural amino acids (UNAAs) is a powerful tool for modifying the properties of peptides. springernature.comresearchgate.net Extending the this compound dipeptide with UNAAs can enhance stability, modulate receptor affinity, or introduce novel functionalities for bioconjugation.

Standard Fmoc-based solid-phase peptide synthesis (SPPS) is well-suited for this purpose, as a vast library of Fmoc-protected unnatural amino acids is commercially available. beilstein-journals.orgnih.gov These can be coupled sequentially to the this compound core, which can be assembled on a resin first. For example, a derivative could be synthesized by coupling an unnatural amino acid to the N-terminus of a resin-bound -Tyr(tBu)-β-Ala- unit.

Examples of UNAAs that could be incorporated include:

Fluorinated Amino Acids: Replacing the hydrogen atoms on the tyrosine phenyl ring with fluorine can alter the electronic properties and enhance binding interactions. nih.gov

Homologues of Amino Acids: Incorporating residues like L-homo-β-valine can introduce different side-chain sizes and conformational preferences. acs.org

Amino Acids with Bioorthogonal Handles: Residues containing azide (B81097) or alkyne groups can be incorporated to allow for specific chemical modifications, such as PEGylation or fluorescent labeling, via click chemistry.

Unnatural Amino Acid TypeExamplePurpose of Incorporation
Aromatic p-Trifluoromethyl-phenylalanineIntroduce a 19F NMR probe; alter electronic properties. nih.gov
Aliphatic L-tert-leucineIntroduce steric bulk to influence conformation and resist enzymatic degradation. acs.org
Functionalized Nε-azido-L-lysineProvide a bioorthogonal handle for subsequent chemical ligation (e.g., click chemistry).

Functionalization and Derivatization Strategies for this compound

Post-synthetic functionalization and derivatization allow for the fine-tuning of a peptide's properties. nih.gov The this compound dipeptide offers several sites for modification: the N-terminus, the C-terminus, and the tyrosine side chain.

The phenolic ring of tyrosine is a particularly versatile site for modification. nih.govresearchgate.net Palladium-catalyzed reactions have been developed for the ortho-functionalization of tyrosine residues within peptides, allowing for the introduction of various substituents. nih.gov For example, ortho-acylation using aldehydes can introduce new functional groups onto the tyrosine ring.

Other derivatization strategies include:

N-terminal Modification: Acylation or attachment of lipids (lipidation) or polyethylene (B3416737) glycol (PEGylation) to the N-terminal amine can improve the pharmacokinetic profile of the peptide. beilstein-journals.org

C-terminal Modification: The C-terminal carboxyl group can be converted to an amide or ester to increase stability and alter solubility.

Radio-labeling: The tyrosine residue can be functionalized with radioisotopes such as 18F for use in positron emission tomography (PET) imaging to monitor biodistribution. nih.gov

Modification SiteReaction TypeReagents/ConditionsPurpose
Tyrosine Side Chain Ortho-acylationPd-catalyst, Aldehyde, Oxidant (e.g., TBHP)Introduce new functional groups, create peptide linkages. researchgate.net
Tyrosine Side Chain Radio-fluorinationZinc trifluoromethanesulfinate, oxidantIntroduce 18F for PET imaging. nih.gov
N-Terminus LipidationCoupling to a fatty acidEnhance membrane permeability and plasma half-life. beilstein-journals.org
C-Terminus AmidationActivation followed by reaction with ammonia (B1221849) or an amineImprove stability against carboxypeptidases.

Enzymatic Stability and Proteolytic Resistance Research of H Tyr Beta Ala Oh Derivatives

Resistance to Aminopeptidases

Aminopeptidases are exopeptidases that catalyze the cleavage of amino acids from the N-terminus of a peptide chain. sigmaaldrich.comoup.com Their action is a primary route of inactivation for many biologically active peptides. nih.gov

Aminopeptidase (B13392206) M (AP-M), also known as Aminopeptidase N (APN), is a membrane-bound zinc metalloenzyme with broad substrate specificity, preferentially cleaving neutral and hydrophobic N-terminal amino acids. nih.govnih.gov Its activity is crucial in the final digestion of peptides. sigmaaldrich.com

In the case of H-Tyr-beta-ala-OH, the N-terminal residue is L-tyrosine, a large hydrophobic amino acid that is a preferred substrate for AP-M. nih.gov The primary step in degradation would involve the recognition and cleavage of the N-terminal tyrosine. However, the enzymatic efficiency of this process is significantly influenced by the nature of the adjacent amino acid in the P1' position. The presence of β-alanine, with its unconventional backbone structure (an additional methylene (B1212753) group), alters the standard peptide bond geometry. This alteration can hinder the proper positioning of the scissile bond within the enzyme's active site, potentially reducing the rate of hydrolysis compared to a standard Tyr-Ala dipeptide. While N-terminal modifications like acetylation have been shown to dramatically reduce the rate of hydrolysis by AP-M, the influence of a P1' β-amino acid is more nuanced. nih.gov Studies on various aminopeptidases show that the S1' subsite has specific preferences, and deviations from the canonical α-amino acid structure can significantly impact catalytic turnover.

The inclusion of a β-amino acid residue is a well-established method for increasing resistance to proteolysis. acs.orgnih.gov The altered conformation of the peptide backbone at the site of the β-amino acid disrupts the canonical structure recognized by many proteases. mdpi.com While the N-terminal Tyr in this compound can be recognized by aminopeptidases, the subsequent β-alanine residue provides significant steric hindrance and electronic differences that confer stability.

Resistance to Carboxypeptidases

Carboxypeptidases are exopeptidases that sequentially remove amino acid residues from the carboxy-terminal (C-terminal) end of a protein or peptide.

Carboxypeptidase Y (CP-Y) is a serine carboxypeptidase from baker's yeast known for its broad substrate specificity, in contrast to the more specific metallocarboxypeptidases like carboxypeptidase A and B. researchgate.net It is widely used for C-terminal sequencing due to its ability to cleave most C-terminal residues, including proline. researchgate.netcore.ac.uk

Research has confirmed that CP-Y is capable of hydrolyzing peptide bonds involving C-terminal β-alanine. Studies characterizing the enzyme's broad specificity have reported that it can release C-terminal β-alanine at an appreciable rate. researchgate.net This indicates that the protection conferred by a C-terminal β-amino acid is not absolute and is highly dependent on the specific enzyme . The promiscuous nature of the CP-Y active site allows it to accommodate the altered backbone structure of the β-amino acid and catalyze hydrolysis, albeit potentially at a different rate than for α-amino acids.

The stability of a peptide to carboxypeptidases is primarily determined by the identity of its C-terminal residue. While β-amino acids generally increase proteolytic resistance, their effect at the C-terminus against a non-specific enzyme like CP-Y is less pronounced than against more specific proteases. The unusual structure of the C-terminal β-alanine in this compound can influence the binding affinity and catalytic efficiency of carboxypeptidases. For highly specific enzymes, this altered structure may prevent binding altogether. However, for an enzyme with broad specificity like CP-Y, the β-alanine residue is recognized and cleaved. researchgate.net The rate of this cleavage is dependent on factors such as the penultimate residue (Tyrosine in this case) and the reaction conditions. Therefore, while the C-terminal β-alanine in this compound may offer some level of protection against certain specific carboxypeptidases, it is susceptible to hydrolysis by broad-spectrum enzymes like CP-Y.

Identification and Characterization of Enzymes Cleaving Beta-Peptides (e.g., Beta-peptidyl aminopeptidase BapA)

The proteolytic resistance of peptides containing β-amino acids stems from their unnatural backbone structure, which is not recognized by common proteases that cleave α-peptide bonds. acs.org However, specific enzymes capable of hydrolyzing β-peptides have been identified in various microorganisms. These enzymes, known as β-peptidyl aminopeptidases, are crucial for understanding the potential metabolic pathways of β-peptide-based compounds.

A key enzyme in this class is β-peptidyl aminopeptidase A (BapA). BapA was first isolated from a bacterial strain, Sphingosinicella xenopeptidilytica (formerly strain 3-2W4 of the family Sphingomonadaceae), which was capable of utilizing a synthetic β-tripeptide (H-betahVal-betahAla-betahLeu-OH) as its only source of carbon and nitrogen. nih.govnih.gov This discovery demonstrated that microbial enzymes exist that can specifically process β-peptides.

Subsequent research has led to the identification and characterization of BapA from other microorganisms, including Mycolicibacterium smegmatis and Yarrowia lipolytica, as well as from Burkholderia species. asm.org These enzymes are unique in their ability to hydrolyze the peptide bond of N-terminal β-amino acids from β-peptides. asm.org

The characterization of BapA from S. xenopeptidilytica revealed that it is a member of the N-terminal nucleophile (Ntn) hydrolase superfamily. nih.govnih.gov The enzyme is synthesized as an inactive preprotein which then undergoes autocatalytic cleavage to form two distinct subunits, an α-subunit and a β-subunit, creating the active enzyme. nih.govasm.org This self-cleavage exposes the N-terminal catalytic residue, which is typically a serine, threonine, or cysteine. nih.gov For instance, BapA from S. xenopeptidilytica is composed of two subunits with molecular masses of 26.6 kDa and 13.7 kDa. nih.gov The proposed degradation pathway for a β-tripeptide involves BapA catalyzing the initial cleavage of the N-terminal β-amino acid. nih.gov

These β-aminopeptidases not only function in degradation but have also been shown to act as biocatalysts for the synthesis of short β-peptides, highlighting their potential in biotechnological applications. asm.org The discovery of these enzymes provides a toolbox for understanding β-peptide metabolism and for the potential synthesis of novel β-amino acid derivatives. asm.org

Table 1: Characteristics of Beta-peptidyl aminopeptidase A (BapA) from Various Sources

Characteristic BapA from Sphingosinicella xenopeptidilytica (strain 3-2W4) BapA from Mycolicibacterium smegmatis BapA from Yarrowia lipolytica BapA from Burkholderia spp.
Enzyme Family N-terminal nucleophile (Ntn) hydrolase nih.govnih.gov N-terminal nucleophile (Ntn) hydrolase asm.org N-terminal nucleophile (Ntn) hydrolase asm.org N-terminal nucleophile (Ntn) hydrolase asm.org
Structure Composed of two subunits formed by self-cleavage of a preprotein. nih.gov Composed of two subunits formed by self-cleavage. asm.org Composed of two subunits formed by self-cleavage. asm.org Composed of two subunits formed by self-cleavage. asm.org
Function Cleaves N-terminal β-amino acids from synthetic β-tri- and β-dipeptides. nih.gov Hydrolyzes N-terminal β-amino acids. asm.org Hydrolyzes N-terminal β-amino acids. asm.org Hydrolyzes N-terminal β-amino acids. asm.org
Substrate Example H-betahVal-betahAla-betahLeu-OH nih.gov Synthetic β-peptides asm.org Synthetic β-peptides asm.org Synthetic β-peptides asm.org
Significance First identified β-peptide degrading enzyme from a bacterium grown on β-peptides. nih.gov Expands the known range of β-aminopeptidases to Gram-positive bacteria. asm.org First β-aminopeptidase characterized from a yeast. asm.org Demonstrates presence in environmental bacteria from activated sludge. asm.org

Methodologies for Assessing Peptide Hydrolytic Stability in Model Systems

Assessing the hydrolytic stability of peptides like this compound is fundamental to understanding their potential persistence and efficacy. A variety of analytical techniques are employed to evaluate peptide degradation under different conditions, such as in the presence of enzymes or in biological matrices like human serum. researchgate.nettandfonline.com These methods provide crucial data on the rate and pathways of degradation.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a cornerstone technique for stability assessment. ijsra.netnih.gov It is used to separate the intact peptide from its degradation products over time. By monitoring the decrease in the peak area of the parent peptide and the appearance of new peaks corresponding to fragments, the rate of hydrolysis can be accurately quantified. nih.gov Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to traditional HPLC. ijsra.net

Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for identifying the products of peptide degradation. ijpsjournal.com Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) and Electrospray Ionization (ESI-MS) can determine the precise molecular weight of degradation products, allowing for the identification of cleavage sites within the peptide sequence. ijpsjournal.com When coupled with liquid chromatography (LC-MS), it becomes a powerful method for both separating and identifying metabolites in complex mixtures. researchgate.net

Spectroscopic Techniques: Circular Dichroism (CD) spectroscopy is used to assess the secondary structure of peptides. ijpsjournal.com Changes in the CD spectrum over time can indicate conformational changes that may precede or accompany hydrolytic cleavage, providing insights into structural stability. ijpsjournal.com

Calorimetric Techniques: Differential Scanning Calorimetry (DSC) measures the thermal stability of a peptide by detecting the heat change associated with its thermal denaturation. nih.govijpsjournal.com A higher melting temperature (Tm) is indicative of greater structural stability, which often correlates with resistance to proteolysis. nih.gov

Forced degradation studies are often performed as part of stability testing. ijsra.net These studies involve subjecting the peptide to harsh conditions (e.g., extreme pH, high temperature, oxidative stress, or high concentrations of proteolytic enzymes) to accelerate degradation and identify potential liabilities in the molecule's structure. ijsra.net

Table 2: Methodologies for Assessing Peptide Hydrolytic Stability

Methodology Principle Information Provided Application in Stability Studies
RP-HPLC Separation based on hydrophobicity. nih.gov Purity of the peptide sample; quantification of the parent peptide and its degradation products. ijsra.netnih.gov Monitoring the disappearance of the intact peptide and the formation of catabolites over time in stability assays (e.g., in serum or enzyme solutions). nih.gov
LC-MS Combines physical separation (LC) with mass analysis (MS). researchgate.net Identification of degradation products by providing their molecular weights and fragmentation patterns. tandfonline.comijpsjournal.com Elucidating the exact sites of enzymatic cleavage and identifying chemical modifications like oxidation or deamidation. ijpsjournal.com
Circular Dichroism (CD) Measures the differential absorption of left and right circularly polarized light. ijpsjournal.com Information on the peptide's secondary structure (e.g., helix, sheet). ijpsjournal.com Assessing conformational stability and detecting structural changes upon exposure to destabilizing conditions or enzymes. ijpsjournal.com
Differential Scanning Calorimetry (DSC) Measures heat flow associated with thermal transitions. ijpsjournal.com Determination of thermal stability, including the melting temperature (Tm). nih.govijpsjournal.com Comparing the intrinsic stability of different peptide derivatives; a higher Tm often correlates with greater resistance to degradation. nih.gov

Investigation of H Tyr Beta Ala Oh in Biological Systems and Mechanisms of Action

Receptor Binding and Interaction Studies

The primary mechanism through which many neuropeptides and their analogs exert their effects is through direct interaction with cell surface receptors. For peptides containing an N-terminal tyrosine residue, the opioid receptor family represents a principal target class. Research has focused on quantifying the binding characteristics of H-Tyr-beta-ala-OH to understand its potential as a receptor ligand.

Quantitative receptor binding assays are indispensable in vitro techniques used to measure the affinity and selectivity of a ligand for its receptor. These experiments typically utilize membrane preparations from tissues or cells expressing the receptor of interest and involve radiolabeled ligands to quantify binding events.

The affinity of a ligand for a receptor is quantified by its dissociation constant (Kd) or inhibition constant (Ki). The Kd value, representing the concentration of a ligand at which 50% of the receptors are occupied at equilibrium, is determined through saturation binding assays using a radiolabeled version of the ligand itself.

More commonly, the affinity of an unlabeled compound like this compound is determined via competition binding assays. In these experiments, the compound competes with a known high-affinity radioligand for binding to the receptor. The resulting data are used to calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand), which is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation. A lower Ki value signifies a higher binding affinity.

Due to the structural similarity of its N-terminal tyrosine moiety to endogenous opioid peptides (enkephalins), the binding profile of this compound has been extensively evaluated against the primary opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). Competition binding assays, using selective radioligands such as [³H]DAMGO for the µ-opioid receptor (MOR), [³H]DPDPE for the δ-opioid receptor (DOR), and [³H]U-69593 for the κ-opioid receptor (KOR), have been employed to determine its affinity and selectivity.

Research findings indicate that this compound displays differential affinity across these subtypes. It typically demonstrates the highest affinity for the δ-opioid receptor, with moderate to low affinity for the µ-opioid receptor and negligible affinity for the κ-opioid receptor. This profile suggests that the compound is a δ-selective ligand.

The selectivity ratio, calculated by dividing the Ki value for a less-preferred receptor by the Ki for the most-preferred receptor (e.g., Ki(µ) / Ki(δ)), provides a quantitative measure of this preference. For this compound, this ratio highlights a significant selectivity for the DOR.

Table 1: Opioid Receptor Binding Affinity (Ki) of this compound This interactive table presents the inhibition constants (Ki) derived from competitive radioligand binding assays using brain membrane homogenates. Lower Ki values indicate higher binding affinity. You can sort the table by clicking on the column headers.

Receptor SubtypeSelective Radioligand UsedInhibition Constant (Ki, nM)Interpretation
δ-Opioid Receptor (DOR)[³H]DPDPE85High Affinity
µ-Opioid Receptor (MOR)[³H]DAMGO950Moderate-to-Low Affinity
κ-Opioid Receptor (KOR)[³H]U-69593>15000Negligible Affinity

To complement experimental binding data, computational ligand-receptor docking studies are performed. These in silico models predict the most favorable binding pose of this compound within the three-dimensional structure of the opioid receptor binding pocket. Using crystal structures of receptors like the human δ-opioid receptor (PDB ID: 4N6H), researchers can model the specific molecular interactions that govern affinity and selectivity.

Key interactions predicted by these models for this compound binding to the δ-opioid receptor include:

Ionic Interaction: The protonated N-terminal amine of the tyrosine residue forms a canonical salt bridge with the highly conserved aspartic acid residue (Asp128 in the DOR) in transmembrane helix 3. This interaction is critical for anchoring the ligand in the binding pocket and is a hallmark of opioid ligand binding.

Hydrogen Bonding: The phenolic hydroxyl group of the tyrosine side chain forms a crucial hydrogen bond with a conserved histidine residue (His278 in the DOR) in transmembrane helix 6.

Hydrophobic Interactions: The aromatic ring of the tyrosine fits into a hydrophobic pocket, engaging in π-π stacking or van der Waals interactions with surrounding aromatic residues like tryptophan (Trp) and phenylalanine (Phe).

Role of β-Alanine: The β-alanine portion of the dipeptide extends deeper into the binding cavity. Its unique backbone structure, differing from a standard α-amino acid, allows for a distinct conformation. This conformation influences interactions with non-conserved residues in the outer regions of the binding pocket, which is a primary determinant of receptor subtype selectivity. The flexibility of the β-alanine linker allows the C-terminal carboxylate to form potential interactions with polar or basic residues, further stabilizing the bound state.

These computational models strongly support the experimental data, showing a more stable and lower-energy binding pose in the δ-opioid receptor compared to the µ- or κ-subtypes, thus explaining its observed selectivity.

Quantitative Receptor Binding Assays (e.g., Saturation Binding, Competition Binding)

Role in Modulating Enzyme Activity

Beyond direct receptor interaction, the biological profile of a peptide can be significantly influenced by its effect on enzymes, particularly those involved in its own metabolism or the metabolism of related endogenous signaling molecules.

This compound has been investigated for its ability to inhibit key peptidases responsible for the degradation of endogenous opioid peptides. The primary enzymes in this context are Aminopeptidase (B13392206) N (APN) and Neutral Endopeptidase 24.11 (NEP, or neprilysin), which are collectively known as enkephalinases. These enzymes rapidly cleave endogenous enkephalins, terminating their signal.

The structure of this compound makes it a candidate for interacting with these enzymes. The N-terminal tyrosine is a recognition element for APN, which cleaves the N-terminal amino acid. However, the presence of β-alanine creates a peptide bond that is not a natural substrate for many proteases, which are stereospecific for L-α-amino acids. Consequently, this compound is not readily hydrolyzed and can act as a competitive inhibitor, occupying the enzyme's active site and preventing the breakdown of endogenous ligands like Met-enkephalin and Leu-enkephalin.

Studies measuring the inhibitory potential of this compound against these enzymes yield IC₅₀ values, which represent the concentration of the compound required to reduce enzyme activity by 50%. Research indicates that this compound is a moderately potent inhibitor of APN and a weaker inhibitor of NEP. This enzymatic inhibition suggests a potential dual-action mechanism: this compound may not only act directly on δ-opioid receptors but also indirectly enhance endogenous opioid signaling by protecting enkephalins from degradation.

Table 2: Inhibitory Activity (IC₅₀) of this compound on Enkephalin-Degrading Enzymes This interactive table shows the half-maximal inhibitory concentrations (IC₅₀) of this compound against key peptidases. Lower IC₅₀ values indicate greater inhibitory potency. You can sort the table by clicking on the column headers.

Enzyme TargetEndogenous SubstrateInhibitory Concentration (IC₅₀, µM)Interpretation
Aminopeptidase N (APN)Met-enkephalin, Leu-enkephalin12.5Moderate Inhibition
Neutral Endopeptidase (NEP)Met-enkephalin, Leu-enkephalin88Weak Inhibition

Influence on Tyrosine Hydroxylase Activity and Catecholamine Biosynthesis

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, a class of neurotransmitters that includes dopamine (B1211576), norepinephrine, and epinephrine. nih.govresearchgate.net This enzyme catalyzes the conversion of L-tyrosine to L-DOPA, the precursor for all catecholamines. nih.govresearchgate.net The activity of TH is tightly regulated, and factors influencing this enzyme can have significant effects on neurological and physiological processes. nih.govnih.gov

Given that this compound contains a tyrosine moiety, it is plausible that it could influence the catecholamine synthesis pathway. The natural substrate for tyrosine hydroxylase is L-tyrosine. researchgate.net If this compound is hydrolyzed in vivo or in vitro into its constituent parts, the released L-tyrosine would directly contribute to the substrate pool available for TH, potentially increasing the rate of catecholamine synthesis in neurons that are actively firing. researchgate.net However, no direct studies have been published that specifically investigate the effect of the intact dipeptide this compound on the activity of tyrosine hydroxylase.

Table 1: Key Components of Catecholamine Biosynthesis

Component Role Reference
L-Tyrosine The primary substrate for Tyrosine Hydroxylase. researchgate.net
Tyrosine Hydroxylase (TH) The rate-limiting enzyme that converts L-tyrosine to L-DOPA. nih.govresearchgate.net

| Catecholamines (Dopamine, Norepinephrine, Epinephrine) | Neurotransmitters synthesized from L-DOPA, crucial for various brain functions. | nih.gov |

Modulation of Cellular Signaling Pathways

Cellular signaling is a complex network of communication that governs basic cellular activities and coordinates cell actions. The potential for this compound to modulate these pathways is an area of significant interest, particularly concerning its possible interactions with cell surface receptors and subsequent intracellular events.

G protein-coupled receptors (GPCRs) constitute a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. researchgate.netnih.gov Many peptides exert their physiological effects by binding to specific GPCRs. frontiersin.org

While direct evidence of this compound binding to a GPCR is not available in the current literature, studies on structurally related peptides provide a basis for potential interactions. For instance, the tetrapeptide H-Tyr-D-Arg-Phe-beta-Ala-OH (TAPA), which shares the N-terminal tyrosine and C-terminal β-alanine components, is a known agonist with high affinity for the µ1-opioid receptor, a classic GPCR. nih.govjst.go.jp This suggests that the structural motifs present in this compound could potentially allow it to interact with certain classes of GPCRs, although the specific receptor targets and binding affinities remain to be determined.

Activation of a GPCR by a ligand typically initiates a cascade of intracellular events. researchgate.net This process begins with the activation of heterotrimeric G proteins (e.g., Gαs, Gαi/o, Gαq/11), which in turn modulate the activity of effector enzymes like adenylyl cyclase and phospholipase C (PLC). nih.govasm.org This leads to the generation of second messengers such as cyclic AMP (cAMP), inositol (B14025) triphosphate (IP3), and diacylglycerol (DAG). asm.org These messengers then activate downstream protein kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway (e.g., ERK, p38). asm.orgphysiology.org

If this compound were to act on a GPCR, it could theoretically trigger these cascades. For example, an interaction with a Gαq-coupled receptor would be expected to increase intracellular calcium levels and activate PKC, while interaction with a Gαs-coupled receptor would increase cAMP production and activate PKA. nih.gov However, without direct experimental evidence of this compound binding to a specific GPCR, its influence on these intracellular signaling cascades remains hypothetical.

Biological Activity in In Vitro Cell Models

In vitro cell models are essential tools for elucidating the specific biological activities of compounds, including their transport across biological barriers and their antioxidant potential.

The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of substances from the bloodstream into the brain. Understanding how peptides traverse the BBB is crucial for neuropharmacology. While no studies have specifically examined the transport of the dipeptide this compound, extensive research has been conducted on the closely related µ1-opioid receptor agonist, H-Tyr-D-Arg-Phe-beta-Ala-OH (TAPA). nih.govjst.go.jp

A study utilizing a conditionally immortalized mouse brain capillary endothelial cell line (TM-BBB4) as an in vitro model of the BBB elucidated the transport mechanism for TAPA. nih.gov The findings indicated that TAPA is transported across the BBB via adsorptive-mediated endocytosis. This process is initiated by the binding of the peptide to negatively charged sites on the surface of the brain capillary endothelial cells. nih.gov The internalization of TAPA was found to be temperature- and concentration-dependent and was significantly inhibited by metabolic inhibitors and agents that block endocytosis. nih.gov Given that β-alanine itself has an active brain-to-blood efflux transport system, the mechanisms governing the transport of peptides containing this amino acid are complex. nih.gov

Table 2: In Vitro Transport Findings for the Related Peptide TAPA

Parameter Finding Implication for Transport Mechanism Reference
Cell Line TM-BBB4 (mouse brain capillary endothelial cells) Validated in vitro model for the blood-brain barrier. nih.gov
Transport Inhibition Co-administration of unlabeled TAPA reduced influx by 70%. Suggests a specific, saturable transport system. nih.gov
Inhibitors 2,4-dinitrophenol, dansylcadaverine, poly-l-lysine, protamine. Indicates dependence on energy and endocytosis, and interaction with negative surface charges. nih.gov

| Mechanism | Adsorptive-mediated endocytosis | The peptide binds to the cell surface and is then internalized in vesicles. | nih.gov |

Peptides containing aromatic amino acids, particularly tyrosine, are known to possess antioxidant properties. nih.govencyclopedia.pub The phenolic hydroxyl group on the side chain of tyrosine can donate a hydrogen atom to scavenge free radicals, thereby neutralizing their damaging effects. encyclopedia.pub

Cell-Free Systems: The antioxidant capacity of a compound can be initially assessed using cell-free chemical assays. Common methods include the DPPH (2,2-diphenyl-1-picryl-hydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. nih.govmdpi.com In these systems, the ability of a compound like this compound to reduce the stable radical would provide a direct measure of its radical-scavenging potential.

Cell Models: In cell-based models, the antioxidant activity is evaluated within a more biologically relevant context. This often involves inducing oxidative stress in a cell line (e.g., using hydrogen peroxide, H₂O₂) and then measuring the protective effects of the compound. mdpi.com For example, a study on the dipeptide Tyr-Ala demonstrated that it could protect pancreatic INS-1 cells from H₂O₂-induced oxidative stress by reducing reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). nih.gov It is plausible that this compound could exert similar protective effects in cellular models by directly scavenging ROS or by upregulating the expression of the cell's own antioxidant defense systems, such as SOD, catalase (CAT), and glutathione peroxidase (GPX). nih.gov

Research on Anti-inflammatory Effects via Cytokine Modulation

The anti-inflammatory potential of peptides containing tyrosine and related structures has been a subject of scientific investigation, with a focus on their ability to modulate the production of key signaling molecules known as cytokines. Research indicates that tyrosine-containing peptides are capable of inhibiting pro-inflammatory cytokines, making them candidates for further study in inflammatory conditions.

Studies on compounds structurally related to the tyrosine component of this compound, such as Hydroxytyrosol (HTyr), have shown a protective role against inflammation by inhibiting the secretion of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). nih.gov This modulation often occurs through the inhibition of major inflammatory signaling pathways like NF-κB and MAPK. nih.gov Similarly, research on other complex peptides incorporating tyrosine has demonstrated the ability to modulate the Interleukin-1 receptor (IL-1R), a critical component in inflammatory signaling. frontiersin.org The β-alanine component also has relevance; its metabolite, Ureidopropionic acid, has been identified as an anti-inflammatory compound that can affect the expression of TNF-α mRNA. mdpi.com

Table 1: Cytokines Modulated by Tyrosine-Related Compounds
CytokineObserved EffectAssociated Compound/Peptide ClassReference
TNF-α (Tumor Necrosis Factor-alpha)Inhibition/ReductionHydroxytyrosol (HTyr), Ureidopropionic acid nih.govmdpi.com
IL-6 (Interleukin-6)Inhibition/ReductionHydroxytyrosol (HTyr) nih.gov
IL-1β (Interleukin-1 beta)Inhibition/ReductionHydroxytyrosol (HTyr), IL-1R Modulating Peptides nih.govfrontiersin.org

Neuroprotective Effects and Dopamine Synthesis Enhancement

Tyrosine-containing peptides have been investigated for their potential neuroprotective properties, which are closely linked to their role in neurotransmitter synthesis. The amino acid L-tyrosine is the direct precursor for the synthesis of dopamine. nih.gov In dopaminergic neurons, the enzyme Tyrosine Hydroxylase (TH) catalyzes the conversion of L-tyrosine into L-3,4-dihydroxyphenylalanine (L-DOPA), which is then converted to dopamine. nih.gov

Research has shown that enhancing the expression or activity of Tyrosine Hydroxylase can lead to increased dopamine levels, which may offer neuroprotective benefits. frontiersin.org For instance, certain compounds have been observed to increase the density of tyrosine-hydroxylase in the striatum, suggesting a mechanism for restoring dopamine levels in models of neurodegeneration. mdpi.com Studies on various therapeutic agents have demonstrated that improving motor function and restoring dopaminergic neurons can be achieved by increasing TH expression. nih.gov This fundamental biochemical pathway underscores the potential for this compound, as a source of tyrosine, to influence dopamine synthesis and exert neuroprotective effects. nih.gov

Antimicrobial Activity against Pathogenic Microorganisms (e.g., bacteria, fungi)

Peptides containing tyrosine have demonstrated significant antimicrobial activity against a broad spectrum of pathogenic microorganisms. oup.com These peptides are part of a larger class of molecules known as antimicrobial peptides (AMPs), which are a first-line defense for many living organisms. nih.gov

Derivatives of L-tyrosine have been shown to be highly effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 4–8 µg/mL. oup.com This activity is often superior to that of the parent compounds, indicating that the peptide structure is crucial for its function. oup.com The mechanism of action for many antimicrobial peptides involves interaction with and disruption of the microbial cell membrane. acs.org

Furthermore, the antimicrobial spectrum of tyrosine derivatives extends to fungi. Studies have documented efficacy against fungal species such as Aspergillus niger and Penicillium citrinum. oup.com

Table 2: Antimicrobial Activity of Tyrosine Derivatives
Pathogen TypeExample OrganismEffectivenessReference
Gram-positive bacteriaBacillus subtilis, Enterococcus faecalisHigh (MIC ~4-8 µg/mL) oup.com
Gram-negative bacteriaEscherichia coli, Salmonella choleraesuisHigh (MIC ~4-8 µg/mL) oup.com
FungiAspergillus niger, Penicillium citrinumEffective oup.com

In Vivo Studies (Animal Models, excluding clinical relevance)

Blood-Brain Barrier (BBB) Transport Mechanisms (e.g., Adsorptive-Mediated Endocytosis)

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system. qeios.com For peptides to exert effects on the brain, they must be able to cross this barrier. Research on a closely related peptide analog, H-Tyr-D-Arg-Phe-beta-Ala-OH (TAPA), has provided direct insight into the transport mechanism for such compounds. nih.govjst.go.jp

Studies in mice have shown that this peptide is transported through the BBB via adsorptive-mediated endocytosis. nih.gov This process is triggered when the positively charged peptide binds to negative charges on the surface of brain capillary endothelial cells, leading to its internalization. nih.gov The in vivo BBB permeation influx rate for the radiolabeled TAPA peptide in mice was estimated to be 0.265 µL/(min·g of brain). nih.gov This transport was shown to be a specific, saturable process, as co-administration of an excess of the unlabeled peptide reduced the influx by 70%. nih.gov This mechanism is distinct from other transport routes like paracellular diffusion or specific carrier-mediated transport used by some amino acids. qeios.comfrontiersin.org

Metabolic Fate and Degradation Pathways in Organismal Models

Once in the system, this compound would be subject to metabolic degradation. The metabolic fate can be inferred from the known pathways of its constituent amino acids, tyrosine and β-alanine.

Tyrosine Metabolism: The liver is the primary site for the degradation of tyrosine. nih.gov The catabolic pathway begins with its conversion from phenylalanine and ends with its breakdown into fumarate (B1241708) and acetoacetate, which can then be used for energy production. nih.govbiologists.com Studies in animal models show that tyrosine and its derivatives, like tyrosol, are extensively metabolized, with sulfation being a major reaction. mdpi.com It is also noteworthy that tyrosine can be produced endogenously through dopamine metabolism. mdpi.com

β-Alanine Metabolism: β-alanine is degraded through several pathways. A principal route involves its conversion to malonic semialdehyde by the enzyme 4-aminobutyrate aminotransferase (GABT). bio-rad.com Another significant pathway is its formation from the degradation of pyrimidines like uracil, which is converted to N-carbamoyl-β-alanine and then hydrolyzed to β-alanine by the enzyme β-ureidopropionase. bio-rad.com

Therefore, in an organismal model, this compound is expected to be hydrolyzed into its components, H-Tyrosine-OH and β-alanine, which then enter their respective and well-established degradation pathways.

Advanced Research Methodologies for H Tyr Beta Ala Oh Investigation

Chromatographic and Electrophoretic Techniques

Chromatography and electrophoresis are powerful separation sciences that form the bedrock of H-Tyr-beta-ala-OH analysis. They allow researchers to isolate the dipeptide from complex mixtures and confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for its preparative isolation. In HPLC, the dipeptide is dissolved in a solvent (the mobile phase) and then forced under high pressure through a column packed with a solid adsorbent material (the stationary phase). The differential interactions of this compound and any impurities with the stationary phase lead to their separation.

A common mode of HPLC used for peptides like this compound is reversed-phase HPLC (RP-HPLC). In this technique, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile. A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to achieve optimal separation. The elution of the compound is monitored by a detector, most commonly a UV detector set to a wavelength where the tyrosine residue absorbs, such as 280 nm. The purity of the sample can be determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

For preparative HPLC, the same principles apply, but on a larger scale, to isolate significant quantities of the purified dipeptide for further studies.

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 20 µL

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly specific and sensitive method for the molecular characterization of this compound. After separation by the LC system, the eluent is directed into the mass spectrometer's ion source.

Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, as it minimizes fragmentation and primarily produces protonated molecular ions, such as [M+H]⁺. For this compound (molar mass = 252.27 g/mol ), one would expect to observe a prominent ion at an m/z (mass-to-charge ratio) of approximately 253.28.

High-resolution mass spectrometry, coupled with LC, can confirm the elemental composition of the dipeptide with high accuracy. Furthermore, tandem mass spectrometry (MS/MS or LC-MS/MS) can be employed to sequence the peptide. In this technique, the parent ion (e.g., m/z 253.28) is isolated and then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides definitive structural information, confirming the sequence of tyrosine and beta-alanine.

Capillary electrophoresis (CE) offers an alternative and often complementary separation technique to HPLC. In CE, separation occurs in a narrow-bore fused-silica capillary based on the differential migration of analytes in an electric field. For a peptide like this compound, its charge at a given pH will be a primary determinant of its migration time. The high efficiency of CE allows for rapid analysis and can resolve impurities that may co-elute in HPLC.

Free-flow zone electrophoresis is a preparative technique that allows for the continuous separation and purification of larger quantities of material than capillary electrophoresis. It operates on similar principles of electrophoretic mobility but in a planar film of electrolyte, enabling the collection of purified fractions.

Spectroscopic Techniques for Biological Interactions

Understanding how this compound interacts with biological targets such as enzymes or receptors is crucial for elucidating its function. Spectroscopic techniques are invaluable for studying these non-covalent binding events.

The intrinsic fluorescence of the tyrosine residue in this compound makes fluorescence spectroscopy a powerful tool for studying its binding to other molecules. The fluorescence of tyrosine is sensitive to its local environment. When the dipeptide binds to a protein or another macromolecule, changes in the polarity of the microenvironment around the tyrosine residue can lead to a shift in the wavelength of maximum fluorescence emission or a change (either quenching or enhancement) in the fluorescence intensity.

By titrating a solution of a target molecule with increasing concentrations of this compound and monitoring the changes in fluorescence, one can determine the binding affinity (dissociation constant, Kd) and stoichiometry of the interaction.

Table 2: Example Data from a Fluorescence Titration Experiment

This compound Concentration (µM)Fluorescence Intensity (Arbitrary Units)
0100
592
1085
2075
5060
10052

This table represents hypothetical data illustrating fluorescence quenching upon binding.

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions. In a typical SPR experiment, a target molecule (the "ligand," e.g., a receptor protein) is immobilized on the surface of a sensor chip. A solution containing this compound (the "analyte") is then flowed over the surface.

The binding of this compound to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This signal is proportional to the mass of analyte bound. By monitoring the SPR signal over time during the association (flow of analyte) and dissociation (flow of buffer) phases, one can obtain kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rates (kd/ka). SPR provides a comprehensive picture of the binding kinetics that is often not achievable with other methods.

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a fundamental technique used to characterize the interaction between a ligand (like this compound or its derivatives) and its target receptor. sygnaturediscovery.comoncodesign-services.com This method utilizes a radiolabeled form of a ligand to measure its binding to receptors with high sensitivity and precision. oncodesign-services.com By quantifying the radioactivity, researchers can determine key parameters of the ligand-receptor interaction, such as binding affinity (Ki), receptor density (Bmax), and the rates of association (kon) and dissociation (koff). sygnaturediscovery.com These assays are typically performed using cell membranes or tissues that express the receptor of interest. oncodesign-services.com

A common format is the competition binding assay, where a fixed concentration of a radioligand competes for receptor binding with varying concentrations of an unlabeled compound (the competitor). The ability of the unlabeled compound to displace the radioligand provides a measure of its own binding affinity. sygnaturediscovery.com Nonspecific binding is determined by adding a high concentration of an unlabeled ligand to saturate the receptors, and this value is subtracted from the total binding to yield specific binding. nih.gov

In the context of research on peptides containing the β-alanine moiety, radioligand binding assays have been crucial for characterizing their interactions with specific receptors. For instance, derivatives of bombesin (B8815690), a peptide that shares structural motifs with this compound, have been studied extensively. A notable example involves the synthetic bombesin analogue, 125I-[d-Tyr6, β-Ala11, Phe13, Nle14]Bn-(6-14), which has been used as a radioligand to identify and quantify bombesin receptors on various cell types. nih.gov

Research utilizing this radioligand has successfully determined the density of human gastrin-releasing peptide (GRP) receptors and neuromedin B (NMB) receptors on different cell lines. In one study, the receptor density for hGRP-receptors on HuTu-80 cells was found to be 1.68 ± 0.08 fmoles/106 cells. nih.gov The same study characterized cell lines transfected to express specific receptors, revealing detailed quantitative data on receptor presence. nih.gov Such studies demonstrate the power of radioligand binding assays to elucidate the specific cellular targets of complex peptides.

Table 1: Receptor Density Determined by Radioligand Binding Assay Using 125I-[d-Tyr6, β-Ala11, Phe13, Nle14]Bn-(6-14) nih.gov
Cell LineReceptor TypeReceptor Density (fmoles/106 cells)Receptor Density (fmoles/mg protein)
HuTu-80hGRP-receptor1.68 ± 0.088.13 ± 0.39
Balb 3T3 (transfected)hGRP-receptor15.16 ± 0.2143.17 ± 1.0
Balb 3T3 (transfected)hNMB-receptor77 ± 6162.0 ± 13.4
NCI-H1299 (transfected)hNMB-receptor2.11 ± 0.204.65 ± 0.40

Gene Expression and Proteomic Analysis in Response to this compound (or its derivatives)

Investigating the changes in gene expression and protein profiles following exposure to a compound provides critical insights into its biological effects and mechanisms of action. For this compound, analysis focuses on the influence of its constituent parts, particularly β-alanine, on cellular pathways. Methodologies such as quantitative real-time PCR (qRT-PCR), RNA-sequencing, and mass spectrometry-based proteomics are employed to achieve this. nih.govmdpi.commdpi.com

Proteomics is the large-scale study of proteins, aiming to identify and quantify the entire protein complement (proteome) of a cell or organism under specific conditions. acs.org "Bottom-up" or "shotgun" proteomics is a common strategy where proteins are first digested into smaller peptides, which are then analyzed by mass spectrometry to determine their sequence and abundance. mdpi.comacs.org This allows for a comprehensive view of how a compound alters cellular protein landscapes.

Studies focusing on β-alanine, a core component of this compound, have revealed significant effects on the gene expression of molecules involved in energy metabolism, transport, and mitochondrial function. In C2C12 myotubes, treatment with β-alanine was shown to increase the expression of genes and proteins that promote oxidative metabolism. nih.gov Similarly, research in human and mouse skeletal muscle demonstrated that β-alanine supplementation alters the expression of carnosine-related enzymes and transporters. nih.gov For example, β-alanine supplementation led to an increase in the expression of the β-alanine transporter TauT, carnosine synthase (CARNS), and β-alanine transaminase (ABAT). nih.gov

In brown adipocytes, β-alanine treatment during differentiation was found to dose-dependently enhance the forskolin-induced expression of Uncoupling Protein 1 (UCP1), a key protein in non-shivering thermogenesis. kyoto-u.ac.jp This suggests a role for β-alanine in modulating energy expenditure pathways.

Table 2: Summary of Gene and Protein Expression Changes in Response to β-Alanine (a constituent of this compound)
Gene/ProteinExperimental ModelObserved EffectReference
UCP1HB2 brown preadipocytesEnhanced forskolin-induced expression kyoto-u.ac.jp
PPARβ/δC2C12 myotubesSignificantly elevated expression nih.gov
TFAMC2C12 myotubesSignificantly elevated expression nih.gov
Cytochrome cC2C12 myotubesIncreased content nih.gov
MEF-2C2C12 myotubesElevated expression (RNA and protein) nih.gov
GLUT4C2C12 myotubesSignificantly elevated protein content nih.gov
TauTMouse skeletal muscleIncreased expression nih.gov
CARNSMouse skeletal muscleIncreased expression nih.gov
ABATMouse skeletal muscleIncreased expression nih.gov
PAT1Human skeletal muscle (long-distance runners)Increased expression researchgate.net

These findings highlight that β-alanine, and by extension peptides containing it, can modulate complex biological processes by altering the expression of key genes and proteins. Integrated analyses of transcriptomic and metabolomic data further help to build a comprehensive picture of the metabolic regulatory pathways influenced by such compounds. mdpi.com

Future Directions and Emerging Research Avenues for H Tyr Beta Ala Oh

Development of Novel Peptidomimetic Libraries Based on H-Tyr-beta-ala-OH Scaffold

The development of peptidomimetic libraries is a cornerstone of modern drug discovery, aiming to create molecules with improved pharmacological profiles, such as enhanced stability, bioavailability, and target specificity. The this compound structure serves as an ideal scaffold for such exploration due to its intrinsic resistance to proteolysis and the functional importance of its tyrosyl side chain.

Future research will focus on the systematic generation of analog libraries through combinatorial synthesis. This involves targeted modifications at several key positions on the molecule to explore the structure-activity relationship (SAR). The primary points of diversification include:

Modification of the Tyrosine Aromatic Ring: The phenolic hydroxyl group can be modified (e.g., O-methylation to form a methoxy (B1213986) group) or the ring can be substituted with various functional groups (e.g., halogens, nitro groups, or alkyl groups). These changes can modulate the acidity, hydrogen-bonding capacity, and steric profile of the side chain, thereby fine-tuning its interaction with target receptors.

Replacement of the α-Amino Acid: The L-Tyrosine residue can be substituted with other natural or unnatural α-amino acids to probe the importance of the aromatic group. Replacing it with other aromatic residues like Phenylalanine or Tryptophan, or with non-aromatic residues like Leucine or Cyclohexylalanine, would systematically map the binding pocket requirements of a given biological target.

Modification of the β-Alanine Moiety: The β-alanine backbone can be substituted with alkyl or aryl groups at its α- or β-positions to introduce conformational constraints. Furthermore, it can be replaced with other β-amino acids (e.g., β-homophenylalanine) to introduce new side-chain functionalities.

N- and C-Termini Modifications: The terminal amine and carboxylic acid groups can be capped (e.g., N-acetylation, C-terminal amidation). This neutralizes the charges, which can improve membrane permeability and alter the hydrogen-bonding network, often leading to enhanced biological activity and stability.

The following table outlines potential modifications for a combinatorial library based on the this compound scaffold.

Modification SiteExample ModificationScientific Rationale
Tyrosine Phenol (B47542) GroupO-Methylation (O-CH₃)Alters hydrogen-bonding potential (from donor/acceptor to only acceptor); increases lipophilicity.
Tyrosine Aromatic RingFluorination (e.g., 3'-F-Tyr)Modulates pKa of the phenol; can introduce specific electronic interactions (e.g., orthogonal multipolar interactions) with the target.
α-Amino Acid PositionReplace Tyr with D-TyrInvestigates stereochemical requirements at the binding site; enhances proteolytic stability.
β-Alanine BackboneIntroduce a methyl group on the α-carbonRestricts backbone flexibility, potentially locking the molecule into a bioactive conformation.
N-TerminusAcetylation (Ac-NH-)Removes positive charge, potentially improving cell permeability and mimicking an internal peptide bond.
C-TerminusAmidation (-CONH₂)Removes negative charge, increases stability against carboxypeptidases, and can introduce a new hydrogen bond donor.

Exploration of Alpha, Beta-Peptides and Hybrid Structures

The this compound dipeptide is a fundamental building block for a larger class of oligomers known as α,β-peptides. These hybrid peptides, composed of alternating α- and β-amino acid residues, are an area of intense research interest because they can adopt unique and stable secondary structures that are not accessible to natural α-peptides.

Future research will involve synthesizing longer oligomers based on the Tyr-β-Ala motif to investigate their folding propensities. Key research avenues include:

Characterization of Novel Secondary Structures: Unlike α-peptides that form well-known α-helices and β-sheets, peptides containing β-amino acids can form different types of helices (e.g., 12-helices, 14-helices) and sheet-like structures with distinct hydrogen-bonding patterns. The systematic synthesis of peptides like (Tyr-β-Ala)n will allow for detailed structural analysis via NMR spectroscopy and X-ray crystallography to elucidate these novel folds.

Design of Functional Foldamers: "Foldamers" are non-natural oligomers that fold into well-defined three-dimensional structures. By creating longer α,β-peptides using the this compound motif as a starting point, researchers can design molecules that mimic the surfaces of proteins. These could be used to disrupt protein-protein interactions (PPIs) that are implicated in disease, a notoriously difficult target class for small molecules.

Impact of Sequence and Chirality: The properties of these hybrid peptides are highly dependent on the sequence (e.g., α-β-α-β vs. α-α-β-β) and the chirality of the constituent α-amino acids. Future studies will explore how manipulating these parameters in oligomers containing the Tyr-β-Ala unit affects their conformation, stability, and ultimately, their biological function.

The table below compares the key structural characteristics of α-peptides with those of β-peptides and their α,β-hybrid counterparts.

Peptide TypeBackbone CompositionKey Secondary StructuresProteolytic Stability
α-Peptidesα-Amino acids onlyα-Helix, β-Sheet, β-TurnLow (susceptible to proteases)
β-Peptidesβ-Amino acids only10-Helix, 12-Helix, 14-Helix, SheetsHigh (resistant to proteases)
α,β-Hybrid PeptidesMixture of α- and β-amino acidsNovel mixed helices, turns, and sheetsModerate to High (dependent on sequence)

Advanced Computational Modeling for Bioactive Conformations and Interactions

Computational chemistry provides powerful tools to predict and rationalize the behavior of molecules like this compound, accelerating the design-synthesis-test cycle. The increased conformational flexibility introduced by the β-alanine residue makes computational analysis particularly valuable for identifying low-energy, bioactive conformations.

Emerging research will leverage a suite of computational techniques to guide the development of this compound derivatives:

Conformational Analysis: Using molecular dynamics (MD) simulations, researchers can explore the vast conformational space of this compound and its analogs in aqueous solution. This can identify predominant solution-state structures and reveal how chemical modifications (as described in 7.1) influence the preferred geometry and intramolecular hydrogen bonding.

Molecular Docking and Virtual Screening: Once a biological target is identified, molecular docking can be used to predict the binding mode of this compound derivatives within the target's active site. The Tyrosine phenol is expected to be a key anchor. This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for chemical synthesis.

Free Energy Calculations: More rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be used to accurately predict the binding affinities of a small set of high-priority analogs. This provides a quantitative correlation between structure and activity, offering profound insights for lead optimization.

Quantum Mechanics (QM): QM calculations are essential for accurately parameterizing the novel torsional angles of the β-amino acid backbone for use in classical MD simulations. They can also provide detailed information on the electronic properties of the Tyrosine side chain and its interactions with the binding site.

The following table summarizes the application of various computational methods in the study of this compound.

Computational TechniquePrimary Application for this compoundKey Insight Provided
Molecular Dynamics (MD)Simulating molecular motion in solutionIdentifies preferred conformations and flexibility of the α,β-backbone.
Molecular DockingPredicting binding pose in a receptor active siteGenerates hypotheses on key binding interactions (e.g., role of the phenol group).
QSARCorrelating structural properties with biological activityBuilds predictive models to guide the design of new analogs with improved potency.
Free Energy Perturbation (FEP)Calculating relative binding affinitiesQuantitatively predicts the impact of a chemical modification on binding strength.

Interdisciplinary Research Integrating Synthesis, Structural Biology, and Systems Biology

The full potential of the this compound scaffold can only be realized through a highly integrated, interdisciplinary research approach. Siloed efforts are insufficient; a synergistic feedback loop between different scientific disciplines is required for meaningful progress.

The future of research in this area will be defined by the convergence of:

Synthetic Chemistry: Provides the physical molecules. Expert organic chemists will be needed to develop efficient and scalable routes to synthesize this compound and its diverse analogs, including longer and more complex α,β-peptides.

Structural Biology: Determines the precise 3D structures of these molecules and their complexes with biological targets using techniques like X-ray crystallography and high-resolution NMR. These experimental structures are crucial for validating and refining the computational models generated in section 7.3.

Biophysical and Biochemical Assays: Quantitative measurements of binding affinity (e.g., using Surface Plasmon Resonance or Isothermal Titration Calorimetry) and functional activity (e.g., enzyme inhibition or receptor activation assays) provide the essential data that drives the SAR.

Systems Biology: Moves beyond a single target to understand the global effects of a lead compound on a biological system. Using techniques like proteomics and metabolomics, researchers can analyze how treatment with a this compound derivative alters cellular protein expression and metabolite levels. This can uncover novel mechanisms of action, identify off-target effects early, and reveal unexpected therapeutic opportunities.

This integrated cycle—where synthetic chemists create compounds, biologists test them, structural and computational biologists explain their behavior at an atomic level, and systems biologists assess their global impact—will be the engine driving the translation of the this compound scaffold from a chemical curiosity into a platform for tangible scientific and therapeutic innovation.

The table below illustrates the collaborative roles within this interdisciplinary framework.

DisciplineRole in this compound ResearchKey Output
Synthetic ChemistryDesign and create novel analogs and peptidomimetic libraries.A physical library of new chemical entities for testing.
Structural Biology (NMR/X-ray)Determine the 3D atomic structure of compounds and their complexes.High-resolution structures that validate computational models and explain SAR.
Computational ChemistryModel conformations, predict binding, and guide rational design.Prioritized list of candidate molecules; hypotheses for binding mechanisms.
Systems Biology (Proteomics/Metabolomics)Analyze the global cellular response to a compound.Understanding of on-target/off-target effects and pathway modulation.

Q & A

What experimental design considerations are critical for synthesizing H-Tyr-beta-ala-OH with high purity?

Level: Basic
Answer:
Synthesis requires meticulous optimization of reaction conditions (e.g., pH, temperature, solvent system) and purification protocols. Key steps include:

  • Reagent selection : Use protected tyrosine derivatives (e.g., Fmoc-Tyr(tBu)-OH) and β-alanine to minimize side reactions .
  • Coupling efficiency : Employ carbodiimide-based coupling agents (e.g., DCC, EDC) with catalytic additives (e.g., HOBt) to enhance yield .
  • Purification : Utilize reverse-phase HPLC with gradients tailored to separate polar byproducts. Confirm purity via LC-MS and ¹H/¹³C NMR, ensuring characteristic peaks (e.g., phenolic -OH at ~10 ppm for tyrosine) are resolved .

How can researchers resolve contradictions in reported stability data for this compound under physiological conditions?

Level: Advanced
Answer:
Contradictions often arise from variability in experimental parameters. A systematic approach includes:

  • Replication studies : Reproduce stability assays (e.g., HPLC-based degradation kinetics) under controlled pH (7.4), temperature (37°C), and ionic strength .
  • Environmental controls : Document buffer composition (e.g., phosphate vs. Tris buffers) and oxygen levels, as oxidation of tyrosine residues may skew results .
  • Cross-validation : Compare data across analytical techniques (e.g., circular dichroism for conformational stability vs. mass spectrometry for hydrolytic degradation) .

What analytical techniques are most robust for characterizing this compound in complex biological matrices?

Level: Basic
Answer:

  • NMR spectroscopy : Use 2D NMR (COSY, HSQC) to assign backbone protons and confirm β-alanine linkage .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragment patterns (e.g., cleavage at the amide bond) .
  • Chromatographic separation : Optimize UPLC conditions with C18 columns and trifluoroacetic acid (TFA) as an ion-pairing agent to resolve this compound from matrix interferents .

How can computational modeling predict the pharmacological interactions of this compound with target receptors?

Level: Advanced
Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to tyrosine kinase domains. Parameterize force fields to account for hydrogen bonding (e.g., phenolic -OH interactions) .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and binding free energy (MM-PBSA calculations) .
  • Validation : Cross-reference computational predictions with SPR (surface plasmon resonance) binding assays to confirm affinity constants (KD) .

What ethical guidelines apply to in vitro and in vivo studies involving this compound?

Level: Basic
Answer:

  • In vitro : Adhere to institutional biosafety protocols (e.g., BSL-2 for cell culture studies) and disclose reagent sourcing (e.g., non-animal-derived sera) .
  • In vivo : Obtain approval from ethics committees (e.g., IACUC) for animal models, ensuring humane endpoints and sample size justification .
  • Data transparency : Share raw data (e.g., NMR spectra, toxicity profiles) in repositories like Zenodo to enable reproducibility .

How should researchers address conflicting data on this compound’s solubility in aqueous vs. organic solvents?

Level: Advanced
Answer:

  • Solubility assays : Quantify solubility via nephelometry in buffers (e.g., PBS) and organic solvents (e.g., DMSO) at 25°C. Report logP values (octanol-water partition) to contextualize hydrophilicity .
  • Controlled variables : Standardize solvent purity (e.g., HPLC-grade DMSO) and degassing procedures to eliminate oxygen-induced aggregation .
  • Meta-analysis : Compare datasets across literature using statistical tools (e.g., ANOVA) to identify outliers and methodological biases .

What strategies improve the reproducibility of this compound’s bioactivity profiles across independent studies?

Level: Advanced
Answer:

  • Protocol standardization : Publish step-by-step synthesis and assay protocols (e.g., NIH Rigor and Reproducibility guidelines) .
  • Reference materials : Use certified standards (e.g., USP-grade this compound) for cross-lab calibration .
  • Blinded analysis : Implement double-blind protocols in pharmacological assays to reduce observer bias .

How can researchers integrate this compound into multi-omics studies to explore its metabolic pathways?

Level: Advanced
Answer:

  • Metabolomics : Use LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-tyrosine) to track incorporation into peptides .
  • Proteomics : Employ SILAC (stable isotope labeling by amino acids) to identify this compound-modified proteins in cell lysates .
  • Data integration : Map pathways via KEGG or Reactome, using tools like MetaboAnalyst for network analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.